molecular formula C7H7BCl2O3 B2921581 (2,4-Dichloro-6-methoxyphenyl)boronic acid CAS No. 1221263-05-3

(2,4-Dichloro-6-methoxyphenyl)boronic acid

Cat. No.: B2921581
CAS No.: 1221263-05-3
M. Wt: 220.84
InChI Key: JCUAJNNGSNVWQJ-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methoxy group at the 6 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Safety and Hazards

  • Storage : Store as a combustible solid .

Mechanism of Action

Target of Action

The primary target of (2,4-Dichloro-6-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethers can catalyze the reaction . Additionally, the compound is generally environmentally benign, contributing to its wide application in the SM coupling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-dichloro-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and cost efficiency. This includes the use of continuous flow reactors to enhance reaction rates and yields, and the recycling of catalysts and solvents to reduce waste and costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichloro-6-methoxyphenyl)boronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of products formed in reactions. The presence of both electron-withdrawing chlorine atoms and the electron-donating methoxy group can affect the compound’s electronic properties and its behavior in catalytic processes .

Properties

IUPAC Name

(2,4-dichloro-6-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAJNNGSNVWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221263-05-3
Record name (2,4-dichloro-6-methoxyphenyl)boronic acid
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